![molecular formula C11H10N4O2S B6627909 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the field of medicinal chemistry due to its potential applications in various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways. It has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression.
Biochemical and Physiological Effects:
7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one has been reported to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has exhibited antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one in lab experiments include its potent pharmacological activity, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy.
Future Directions
Several future directions can be explored in the field of 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one. One potential direction is to investigate its potential applications in other diseases such as neurological disorders and cardiovascular diseases. Another direction is to explore its structure-activity relationship to develop more potent analogs. Moreover, its potential as a drug delivery system can also be explored by conjugating it with various targeting moieties.
Synthesis Methods
The synthesis of 7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one involves the reaction of 2-amino-3-methylthiophene with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 3-methylthieno[3,2-d]pyrimidin-4-one. This intermediate compound is then reacted with 4-methyl-1,2,5-oxadiazol-3-yl-methanol in the presence of sulfuric acid to produce the final product.
Scientific Research Applications
7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one has shown potential applications in various diseases such as cancer, inflammation, and infectious diseases. Several studies have reported its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has exhibited antimicrobial activity against various pathogens.
properties
IUPAC Name |
7-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-4-18-10-9(6)12-5-15(11(10)16)3-8-7(2)13-17-14-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEFPPCKMTUCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN(C2=O)CC3=NON=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.